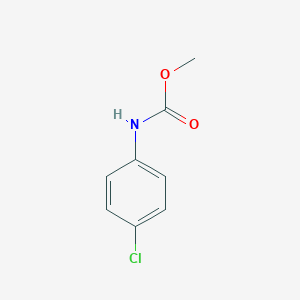

methyl N-(4-chlorophenyl)carbamate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl N-(4-chlorophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-12-8(11)10-7-4-2-6(9)3-5-7/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRGWHGISCDFEJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50240191 | |

| Record name | Carbamic acid, (4-chlorophenyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50240191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

940-36-3 | |

| Record name | Carbamic acid, (4-chlorophenyl)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000940363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, (4-chlorophenyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50240191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl N-(4-chlorophenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for methyl N-(4-chlorophenyl)carbamate, a key intermediate in the production of various pharmaceuticals and agrochemicals. The document outlines two principal synthetic routes, offering detailed experimental protocols, comparative quantitative data, and visual representations of the reaction pathways and experimental workflows to facilitate understanding and replication.

Core Synthesis Pathways

This compound can be effectively synthesized through several routes. This guide focuses on two of the most common and well-documented methods:

-

Pathway 1: From (4-chlorophenyl)carbamic chloride and Methanol. This direct approach involves the reaction of a carbamoyl chloride with methanol.

-

Pathway 2: From 4-chloroaniline via a 4-chlorophenyl isocyanate intermediate. This two-step process first involves the formation of an isocyanate from 4-chloroaniline, which is then reacted with methanol.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two primary synthesis pathways, allowing for a direct comparison of their efficiency and reaction conditions.

| Parameter | Pathway 1: From (4-chlorophenyl)carbamic chloride | Pathway 2: From 4-chlorophenyl isocyanate |

| Starting Materials | (4-chlorophenyl)carbamic chloride, Methanol | 4-chloroaniline, Phosgene (or equivalent), Methanol |

| Key Intermediate | None | 4-chlorophenyl isocyanate |

| Overall Yield | 83%[1] | ~85% (calculated from isocyanate yield) |

| Reaction Time | 4 hours[1] | Isocyanate formation: ~3 hours; Carbamate formation: Varies (typically rapid) |

| Reaction Temperature | Reflux (Ethanol)[1] | Isocyanate formation: 0-5 °C to reflux[2]; Carbamate formation: Typically room temperature |

| Key Reagents | Ethanol (solvent) | Phosgene/Triphosgene, Ethyl acetate (solvent) |

| Purity of Final Product | High, recrystallized from ethanol[1] | Generally high, purification by distillation or recrystallization |

Synthesis Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the chemical transformations in each synthesis pathway.

Caption: Reaction scheme for the synthesis of this compound from (4-chlorophenyl)carbamic chloride.

References

methyl N-(4-chlorophenyl)carbamate chemical properties

An In-depth Technical Guide to the Chemical Properties of Methyl N-(4-chlorophenyl)carbamate

Abstract

This compound is a carbamate derivative with significant interest in the fields of medicinal chemistry and pharmacology. Primarily recognized for its role as a cholinesterase inhibitor, this compound serves as a valuable scaffold in the development of therapeutic agents, particularly for neurodegenerative diseases.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and biological activity. Detailed experimental protocols and visual representations of key pathways are included to support researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a white, solid crystalline compound.[2] Its core structure consists of a carbamate functional group attached to a 4-chlorinated phenyl ring.[1] This substitution pattern is crucial for its biological interactions.[1] The physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | |

| Synonyms | Methyl p-chlorophenylcarbamate, p-Chlorocarbanilic acid methyl ester | [3] |

| CAS Number | 940-36-3 | [1] |

| Molecular Formula | C8H8ClNO2 | [3][4] |

| Molecular Weight | 185.61 g/mol | [1][5] |

| Appearance | White solid, Colourless blocks | [2][4] |

| Melting Point | 117-117.5 °C | [3] |

| Boiling Point | 220.9 ± 23.0 °C (Predicted) | [3] |

| Density | 1.317 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 12.99 ± 0.70 (Predicted) | [3] |

| InChI Key | CRGWHGISCDFEJY-UHFFFAOYSA-N | [1] |

| Crystal System | Monoclinic | [4] |

Synthesis and Reactivity

Synthesis

A common laboratory-scale synthesis of this compound involves the reaction of (4-chlorophenyl)carbamic chloride with methanol.[4] The mixture is refluxed in ethanol to yield the final product.[4]

Reactivity and Stability

Carbamates, in general, are chemically stable due to the resonance between the nitrogen lone pair and the carbonyl group, which imparts a partial double bond character to the C-N bond.[6][7] However, they are susceptible to hydrolysis under strong acidic or basic conditions.[1] The electron-withdrawing nature of the 4-chlorophenyl group can make the carbonyl carbon more susceptible to nucleophilic attack.[1]

This compound is incompatible with strong oxidizing agents and strong bases.[2]

Common Side Reactions and Impurity Formation

The synthesis of this compound can be accompanied by the formation of impurities.[1] A significant side reaction is the formation of N,N'-bis(4-chlorophenyl)urea, which can occur if the isocyanate intermediate reacts with unreacted 4-chloroaniline.[1] The presence of water can also lead to the hydrolysis of starting materials or intermediates, further contributing to impurity profiles.[1]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a reported experimental procedure.[4]

Materials:

-

(4-chlorophenyl)carbamic chloride (0.06 mol)

-

Methanol (0.06 mol)

-

Ethanol (15 ml)

Procedure:

-

Combine (4-chlorophenyl)carbamic chloride and methanol in a round-bottom flask.

-

Add ethanol to the mixture.

-

Stir the mixture and heat to reflux for 4 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product can be purified by recrystallization from ethanol to obtain colorless blocks.

Biological Activity and Mechanism of Action

Cholinesterase Inhibition

The primary biological activity of this compound is the inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine. By inhibiting these enzymes, the compound increases the concentration and duration of action of acetylcholine in the synaptic cleft. This mechanism is the basis for its potential therapeutic application in neurodegenerative disorders like Alzheimer's disease.[1]

The carbamate moiety is crucial for its inhibitory activity, as it carbamoylates a serine residue in the active site of the cholinesterase enzyme.[5] This forms a transient covalent bond that is more stable than the acetylated enzyme intermediate formed with acetylcholine, leading to temporary inactivation of the enzyme.[5]

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Cholinesterase Inhibition Pathway

Caption: Inhibition of acetylcholinesterase by this compound.

Impurity Formation Pathway

Caption: Formation of N,N'-bis(4-chlorophenyl)urea impurity.

Safety Information

This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled). Appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[8] Work should be conducted in a well-ventilated area.[2]

Conclusion

This compound is a well-characterized compound with defined chemical properties and significant biological activity as a cholinesterase inhibitor. Its straightforward synthesis and interesting pharmacological profile make it a subject of ongoing research in drug discovery. This guide provides foundational technical information to aid researchers in their exploration and application of this molecule.

References

- 1. This compound | 940-36-3 | Benchchem [benchchem.com]

- 2. fishersci.com [fishersci.com]

- 3. N-(4-Chlorophenyl)carbamic acid methyl ester | 940-36-3 [amp.chemicalbook.com]

- 4. Methyl N-(4-chlorophenyl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mephenate | C8H8ClNO2 | CID 17491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to Methyl N-(4-chlorophenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl N-(4-chlorophenyl)carbamate, a compound of significant interest in medicinal chemistry and neuropharmacology. This document details its chemical identity, physicochemical properties, synthesis, and its primary mechanism of action as a cholinesterase inhibitor. Detailed experimental protocols are provided to support further research and development.

Chemical Identity and Synonyms

This compound is a carbamate ester that has garnered attention primarily for its biological activity. Its unique structure, featuring a methylcarbamate group attached to a 4-chlorophenyl ring, is key to its function.

| Identifier | Value |

| CAS Number | 940-36-3[1] |

| IUPAC Name | methyl 4-chlorophenylcarbamate[1] |

| Molecular Formula | C₈H₈ClNO₂ |

| Synonyms | This compound, Methyl 4-chlorophenylcarbamate |

Physicochemical and Structural Data

The following table summarizes the key quantitative properties of this compound. This data is essential for its handling, formulation, and analysis in a research setting.

| Property | Value | Source |

| Molecular Weight | 185.61 g/mol | [1] |

| Physical Form | Solid | [1] |

| Purity (Typical) | ≥98% | [1] |

| Storage Conditions | Sealed in dry, room temperature | [1] |

| InChI Key | CRGWHGISCDFEJY-UHFFFAOYSA-N | [1] |

| Crystal System | Monoclinic | |

| Space Group | P2₁/n | |

| Unit Cell Dimensions | a = 11.126 Å, b = 9.833 Å, c = 8.0076 Å, β = 99.34° |

Core Application: Cholinesterase Inhibition

This compound is primarily studied as an inhibitor of cholinesterase enzymes, particularly acetylcholinesterase (AChE). AChE is a critical enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine. By inhibiting AChE, the concentration and duration of acetylcholine in the synaptic cleft are increased, enhancing cholinergic neurotransmission. This mechanism is a key therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease.

Mechanism of Action

Carbamates like this compound act as pseudo-irreversible inhibitors of AChE. The carbamate moiety mimics the natural substrate, acetylcholine, and binds to the active site of the enzyme. A key serine residue in the active site performs a nucleophilic attack on the carbonyl carbon of the carbamate. This results in the formation of a transient covalent carbamylated enzyme intermediate, which is much more stable and hydrolyzes significantly slower than the acetylated intermediate formed with acetylcholine. This prolonged inactivation of the enzyme leads to the accumulation of acetylcholine in the synapse.

Caption: Cholinergic signaling pathway and inhibition by this compound.

Experimental Protocols

Synthesis of this compound

This protocol describes a laboratory-scale synthesis based on the reaction of 4-chlorophenyl isocyanate with methanol. Isocyanates are toxic and moisture-sensitive; appropriate safety precautions must be taken.

Materials:

-

4-chlorophenyl isocyanate

-

Anhydrous methanol

-

Anhydrous toluene or other inert solvent (e.g., THF, dichloromethane)

-

Triethylamine (catalytic amount)

-

Round-bottom flask with reflux condenser and drying tube

-

Magnetic stirrer and heating mantle

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chlorophenyl isocyanate (1 equivalent) in anhydrous toluene.

-

Addition of Alcohol: To the stirred solution, add anhydrous methanol (1.1 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

-

Catalysis: Add a catalytic amount of triethylamine (e.g., 0.05 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (or stir at room temperature, monitoring by TLC) until the starting isocyanate is consumed. The reaction progress can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the isocyanate peak at ~2250 cm⁻¹).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is a solid. It can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexanes, to yield colorless crystals of this compound.[2]

-

Characterization: Confirm the identity and purity of the product using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and its inhibition. The assay quantifies the production of thiocholine, which results from the hydrolysis of the substrate acetylthiocholine by AChE. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is measured spectrophotometrically at 412 nm.

Materials:

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) substrate solution

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Reagent Preparation: Prepare fresh solutions of ATCI and DTNB in the phosphate buffer.

-

Assay Setup: In the wells of a 96-well plate, add the following in order:

-

Phosphate buffer

-

DTNB solution

-

AChE enzyme solution

-

Test compound solution at various concentrations (or solvent control).

-

-

Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate Reaction: Start the enzymatic reaction by adding the ATCI substrate solution to all wells.

-

Kinetic Measurement: Immediately place the plate in the microplate reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 10-20 minutes).

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the solvent control (100% activity).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Caption: Experimental workflow for the Acetylcholinesterase (AChE) inhibition assay.

Safety and Handling

This compound is classified as harmful. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

-

Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[1]

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide on the Core Mechanism of Action of N-Methyl Carbamates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of N-methyl carbamates, a significant class of compounds utilized as pesticides and pharmaceuticals. The core of their biological activity lies in their interaction with acetylcholinesterase (AChE), a critical enzyme in the nervous system. This document will delve into the intricacies of this interaction, presenting quantitative data, detailed experimental protocols, and visual representations of the key processes involved.

Core Mechanism of Action: Reversible Inhibition of Acetylcholinesterase

N-methyl carbamates exert their effects by inhibiting acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This inhibition leads to an accumulation of ACh in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent physiological effects.[1][2]

The mechanism of inhibition proceeds through a two-step process:

-

Formation of a Reversible Michaelis-Menten Complex: The N-methyl carbamate molecule first binds non-covalently to the active site of AChE, forming a reversible enzyme-inhibitor complex (E•CX). This initial binding is governed by the dissociation constant (Kd).

-

Carbamylation of the Active Site: Following the formation of the initial complex, the carbamate transfers its N-methylcarbamoyl moiety to the hydroxyl group of the serine residue (Ser203) in the active site of AChE. This results in the formation of a carbamylated enzyme (E-C) and the release of the leaving group (X). This step is characterized by the carbamylation rate constant (k₂).

-

Spontaneous Decarbamylation (Reactivation): The carbamylated enzyme is relatively unstable and undergoes spontaneous hydrolysis, a process known as decarbamylation. This regenerates the active enzyme and releases the carbamic acid, which then decomposes. The rate of this reactivation is determined by the decarbamylation rate constant (k₃).[1][3]

The overall process can be represented by the following scheme:

E + CX ⇌ E•CX → E-C + X ↓ k₃ E + COOH-NHCH₃

The key distinction between N-methyl carbamates and organophosphate inhibitors is the reversibility of the inhibition. The carbamylated enzyme is much more susceptible to hydrolysis than the phosphorylated enzyme formed by organophosphates, leading to a faster recovery of enzyme activity.[1]

Quantitative Data on N-Methyl Carbamate-AChE Interactions

The inhibitory potency of N-methyl carbamates is determined by the rates of carbamylation and decarbamylation. The following table summarizes key kinetic constants for several representative N-methyl carbamates.

| Compound | Enzyme Source | Kᵢ (µM) | k₂ (min⁻¹) | k₃ (min⁻¹) | IC₅₀ (nM) | Reference |

| Physostigmine | Bovine Erythrocyte AChE | - | - | - | - | [3] |

| Human AChE | - | - | - | 6.3 | [4] | |

| Rivastigmine | Human AChE | - | 3300 M⁻¹min⁻¹ | slow | - | [5][6] |

| Torpedo californica AChE | - | 2.0 M⁻¹min⁻¹ | slow | - | [5][6] | |

| Carbaryl | Bovine Erythrocyte AChE | - | - | - | - | [3] |

| Earthworm (D. calebi) | - | - | - | - | [7] | |

| Methomyl | Rat Brain AChE | - | - | - | ~1639 | [8][9] |

Note: Kinetic constants can vary depending on the enzyme source, experimental conditions (pH, temperature), and the specific assay used. The bimolecular rate constant (kᵢ) is often reported, representing the overall rate of inhibition (k₂/Kᵢ).

Experimental Protocols: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The most common method for determining AChE activity and inhibition is the spectrophotometric method developed by Ellman and colleagues. This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine (a synthetic substrate), with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified by measuring its absorbance at 412 nm.[10][11][12][13][14]

Materials and Reagents

-

Acetylcholinesterase (AChE) solution (e.g., from electric eel or human erythrocytes)

-

N-methyl carbamate inhibitor solution of known concentrations

-

Acetylthiocholine iodide (ATCI) solution (substrate)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Microplate reader

-

96-well microplates

Detailed Methodology

-

Preparation of Reagents:

-

Prepare a stock solution of the N-methyl carbamate inhibitor in a suitable solvent (e.g., DMSO, ethanol) and then dilute to the desired concentrations in phosphate buffer. Ensure the final solvent concentration in the assay does not exceed a level that affects enzyme activity (typically <1%).[14]

-

Prepare fresh solutions of ATCI and DTNB in phosphate buffer on the day of the experiment.

-

-

Assay Procedure:

-

In a 96-well microplate, add the following to each well in the specified order:

-

Phosphate buffer

-

AChE solution

-

N-methyl carbamate inhibitor solution (or buffer for control wells)

-

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Add the DTNB solution to each well.

-

Initiate the enzymatic reaction by adding the ATCI solution to all wells.

-

Immediately start monitoring the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.

-

-

Data Analysis:

-

Calculate the rate of the enzymatic reaction (change in absorbance per unit time) for both the control and the inhibitor-treated wells.

-

The percentage of inhibition can be calculated using the following formula:

-

To determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition), plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.

-

Kinetic constants such as Kᵢ, k₂, and k₃ can be determined by more complex kinetic analyses, such as the Kitz-Wilson plot or by fitting the progress curves of the reaction to appropriate equations.

-

Visualizations of Core Concepts

Signaling Pathway of AChE Inhibition by N-Methyl Carbamates

Caption: Mechanism of reversible AChE inhibition by N-methyl carbamates.

Experimental Workflow for AChE Inhibition Assay

Caption: Workflow for determining AChE inhibition using the Ellman's method.

Logical Relationships in N-Methyl Carbamate Structure-Activity

Caption: Structure-activity relationships of N-methyl carbamate AChE inhibitors.

References

- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methomyl (EHC 178, 1996) [inchem.org]

- 3. Rate constants of carbamylation and decarbamylation of acetylcholinesterase for physostigmine and carbaryl in the presence of an oxime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Kinetic and structural studies on the interaction of cholinesterases with the anti-Alzheimer drug rivastigmine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition and recovery kinetics of acetylcholinesterase activity in Drawida calebi and Octochaetona surensis, the tropical earthworms, exposed to carbaryl insecticide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]

- 13. scribd.com [scribd.com]

- 14. dergipark.org.tr [dergipark.org.tr]

Technical Guide: Solubility of Methyl N-(4-chlorophenyl)carbamate in Methanol

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide addresses the solubility of methyl N-(4-chlorophenyl)carbamate in methanol. Despite a comprehensive search of scientific literature and chemical databases, specific quantitative solubility data for this compound in methanol is not publicly available. This guide, therefore, provides a detailed framework for the experimental determination and presentation of such data. It includes standardized experimental protocols, a template for data presentation, and logical workflow diagrams to assist researchers in generating and interpreting solubility information for this compound.

Introduction

This compound is a chemical compound of interest in various fields, including agriculture and pharmaceutical research.[1][2] Understanding its solubility in common organic solvents like methanol is crucial for a range of applications, including synthesis, formulation, and analytical method development.[3] Methanol is frequently used as a solvent in the analysis of N-methylcarbamates by High-Performance Liquid Chromatography (HPLC).[3]

This document serves as a practical guide for determining the solubility of this compound in methanol. In the absence of published quantitative data, the following sections outline the necessary experimental procedures and data representation formats.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 940-36-3 | [1] |

| Molecular Formula | C₈H₈ClNO₂ | [2] |

| Molecular Weight | 185.61 g/mol | [1][2] |

| Physical Form | Solid |

Solubility Data in Methanol

As of the date of this guide, specific quantitative solubility data for this compound in methanol (e.g., in g/L or mol/L at specified temperatures) has not been found in publicly accessible scientific literature or chemical databases. The following sections provide a generalized protocol for the experimental determination of this data.

Experimental Protocol for Solubility Determination

The following is a standard protocol for determining the solubility of a solid compound in a solvent, which can be adapted for this compound in methanol.

4.1. Materials and Equipment

-

This compound (analytical standard)

-

Methanol (HPLC grade or equivalent)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks

-

Pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatograph (HPLC) with UV detector or other suitable analytical instrument

-

Scintillation vials or other suitable containers with secure caps

4.2. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials containing a known volume of methanol.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure saturation.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the suspensions to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, avoiding any undissolved solid.

-

Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a known volume of methanol to bring the concentration within the calibration range of the analytical method.

-

-

Quantitative Analysis:

-

Prepare a series of calibration standards of this compound in methanol of known concentrations.

-

Analyze the calibration standards and the diluted sample solutions using a validated analytical method, such as HPLC-UV.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) against the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample solutions from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mol/L.

-

4.3. Data Presentation

The experimentally determined solubility data should be presented in a clear and organized manner, as shown in the template in Table 2.

| Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Analysis |

| e.g., 20 | e.g., HPLC-UV | ||

| e.g., 25 | e.g., HPLC-UV | ||

| e.g., 30 | e.g., HPLC-UV |

Visualizations

5.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Workflow for solubility determination.

5.2. Factors Influencing Solubility

The solubility of a compound is influenced by several interrelated factors. The diagram below illustrates these relationships.

Caption: Key factors affecting solubility.

References

An In-depth Review of the Insecticidal Activity of Methyl N-(4-chlorophenyl)carbamate

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl N-(4-chlorophenyl)carbamate is a synthetic organic compound belonging to the carbamate class of insecticides. Like other N-methyl carbamates, its principal mode of action is the disruption of the insect nervous system through the inhibition of the critical enzyme acetylcholinesterase (AChE). This technical guide provides a comprehensive review of the available literature on the insecticidal activity of this compound, focusing on its mechanism of action, the experimental protocols used for its evaluation, and available quantitative efficacy data. While its action is well-understood mechanistically, specific public data on its potency against various insect species is limited. This paper aims to consolidate the foundational knowledge and provide the necessary methodological framework for future research and development.

Core Mechanism of Insecticidal Action

The insecticidal efficacy of this compound and other N-methyl carbamates is primarily due to their function as potent, reversible inhibitors of acetylcholinesterase (AChE).[1][2] AChE is a crucial enzyme that terminates nerve impulses within the cholinergic synapses of the insect's central nervous system by hydrolyzing the neurotransmitter acetylcholine (ACh).

The inhibition process involves the carbamylation of a serine hydroxyl group within the active site of the AChE enzyme.[3][4] This reaction is analogous to the enzyme's natural interaction with acetylcholine but results in a carbamylated enzyme that is significantly more stable than the acetylated intermediate. The hydrolysis of the carbamoyl-enzyme complex is much slower, effectively inactivating the enzyme.[4]

This inactivation leads to the accumulation of acetylcholine in the synaptic cleft, causing persistent and uncontrolled firing of nerve signals.[4] The resulting overstimulation of the insect's nervous system leads to a sequence of symptoms including tremors, paralysis, and ultimately, death. A key feature of carbamate inhibition is its reversibility; the carbamyl-enzyme bond eventually hydrolyzes, allowing the enzyme to regain function. This reversibility makes carbamate poisoning generally less persistent than that caused by organophosphates, which cause irreversible phosphorylation of AChE.[2][4]

Experimental Protocols

The evaluation of a compound's insecticidal activity involves both in vitro enzymatic assays to confirm its mechanism of action and in vivo bioassays to determine its toxicity to target organisms.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The most common method to quantify the AChE inhibitory potential of a compound is the colorimetric assay developed by Ellman.[5][6][7] This assay measures the activity of the AChE enzyme by monitoring the production of thiocholine.

Methodology:

-

Reagent Preparation: A reaction mixture is prepared in a 96-well plate containing a phosphate buffer (pH 8.0), the test compound (this compound) at various concentrations, and a known concentration of purified AChE enzyme.[8]

-

Incubation: The plate is incubated to allow the inhibitor to bind to the enzyme.[6]

-

Reaction Initiation: The reaction is initiated by adding the substrate, acetylthiocholine iodide (ATCI), and the chromogen, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).[6][8]

-

Detection: If AChE is active, it hydrolyzes ATCI to thiocholine. Thiocholine then reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at approximately 412 nm.[6][7]

-

Quantification: The rate of color change is directly proportional to the AChE activity. By comparing the reaction rates in the presence and absence of the inhibitor, the percentage of inhibition can be calculated. The concentration of the inhibitor that causes 50% inhibition (IC50) is determined from a dose-response curve.[6]

Insecticidal Activity Bioassay (Topical Application)

To determine the direct toxicity of a compound to an insect, a topical application bioassay is frequently employed.[9][10] This method allows for the precise delivery of a known dose of the insecticide to individual insects, enabling the calculation of a lethal dose (LD50), the dose required to kill 50% of the test population.[10][11]

Methodology:

-

Insect Rearing: A healthy, homogenous population of the target insect species is reared under controlled laboratory conditions (temperature, humidity, light cycle).[12]

-

Dose Preparation: The test compound is dissolved in a suitable volatile solvent, such as acetone, to create a range of concentrations.[10]

-

Anesthetization: Adult insects of a specific age and weight are briefly anesthetized using carbon dioxide or by chilling.[10]

-

Application: A precise, small volume (typically 0.1-1.0 µL) of a specific concentration of the test solution is applied to the dorsal thorax of each anesthetized insect using a calibrated microapplicator.[10] A control group is treated with the solvent alone.

-

Observation: The treated insects are transferred to clean containers with access to food and water and held under controlled conditions. Mortality is assessed at specific time points, typically after 24 hours.[9]

-

Data Analysis: The mortality data is subjected to probit analysis to determine the LD50 value, along with its 95% confidence limits.[11]

Quantitative Data on Insecticidal Activity

A thorough search of publicly available scientific literature and databases did not yield specific LD50 or LC50 values for this compound against common insect pests. However, data for other N-methyl carbamate insecticides are available and provide context for the expected range of toxicity. It is important to note that direct extrapolation is not possible, as small structural changes can significantly alter insecticidal potency.

Table 1: Acute Toxicity of Various N-Methyl Carbamate Insecticides to Non-Target and Target Species (Note: Data for the specific title compound were not found in the searched literature. The following data for related compounds are for comparative context only.)

| Compound | Species | Exposure Route | Value | Reference |

| Aminocarb | Mallard (young) | Oral (capsule) | LD50: 22.5 mg/kg | [13] |

| Aminocarb | Pheasant (young) | Oral (capsule) | LD50: 42.4 mg/kg | [13] |

| Carbofuran | Rat | Oral | LD50: 5 mg/kg | [4] |

| Carbofuran | Rat | Dermal | LD50: 120 mg/kg | [4] |

| Ovex | Bluegill | 48-hour exposure | LC50: 700 ppb | [14] |

| Ovex | Stoneflies | 48-hour exposure | LC50: 1,500 ppb | [14] |

Table 2: Acetylcholinesterase (AChE) Inhibition by Carbamate Derivatives (Note: Data for the specific title compound were not found. The following data illustrate the inhibitory potential of other carbamate structures.)

| Compound | Enzyme Source | IC50 Value (µM) | Reference |

| O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | Electric eel AChE | 38.98 | [15] |

| 2-(phenylcarbamoyl)phenyl diphenylcarbamate | Human BChE | 1.60 | [15] |

Synthesis

This compound can be synthesized through a straightforward nucleophilic substitution reaction. A common laboratory-scale method involves the reaction of (4-chlorophenyl)carbamic chloride with methanol. The mixture is typically stirred in refluxing ethanol for several hours to yield the final product.

Conclusion

This compound functions as an insecticide through the well-established mechanism of reversible acetylcholinesterase inhibition, a characteristic shared by the broader class of N-methyl carbamate pesticides. This mode of action leads to the disruption of the insect's nervous system. While the biochemical pathway is clearly understood and standard protocols for its evaluation are well-defined, there is a notable lack of publicly accessible, quantitative data detailing its specific toxicity (LD50/LC50) against various insect species. Further research is required to quantify its efficacy spectrum and establish its potential as a viable pest control agent relative to other compounds in its class.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Mephenate | C8H8ClNO2 | CID 17491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. epa.gov [epa.gov]

- 5. 4.5.2. Inhibition of Acetylcholinesterase [bio-protocol.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 9. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies [jove.com]

- 10. Topical Application of Insecticidal Active Ingredients [protocols.io]

- 11. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 15. [PDF] Mechanism of action of organophosphorus and carbamate insecticides. | Semantic Scholar [semanticscholar.org]

Spectroscopic Profile of Methyl N-(4-chlorophenyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl N-(4-chlorophenyl)carbamate, a compound of interest in medicinal chemistry and drug development.[1] The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. This document also includes standardized experimental protocols for acquiring such data and a logical workflow for its synthesis and characterization.

Spectroscopic Data Summary

The spectroscopic data for this compound is presented in the tables below. This data is essential for the identification, characterization, and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Data

| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Predicted | ~7.3 | Doublet | 2H | Ar-H (ortho to Cl) |

| ~7.2 | Doublet | 2H | Ar-H (meta to Cl) | |

| ~6.5 | Broad Singlet | 1H | N-H | |

| ~3.7 | Singlet | 3H | O-CH₃ |

| ¹³C NMR | Chemical Shift (δ) ppm | Assignment |

| Predicted | ~154 | C=O (Carbonyl) |

| ~138 | Ar-C (C-N) | |

| ~129 | Ar-C (C-Cl) | |

| ~129 | Ar-CH (meta to Cl) | |

| ~120 | Ar-CH (ortho to Cl) | |

| ~52 | O-CH₃ |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | N-H Stretch |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2950 | Medium | Aliphatic C-H Stretch |

| ~1720 | Strong | C=O Stretch (Carbonyl) |

| ~1590 | Medium | C=C Stretch (Aromatic) |

| ~1520 | Strong | N-H Bend |

| ~1220 | Strong | C-O Stretch |

| ~1090 | Strong | C-N Stretch |

| ~830 | Strong | C-Cl Stretch |

Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 185/187 | High | [M]⁺ (Molecular Ion, ³⁵Cl/³⁷Cl isotopes) |

| 154/156 | Medium | [M - OCH₃]⁺ |

| 128 | High | [M - CH₃NCO]⁺ (Loss of methyl isocyanate) |

| 93 | Medium | [C₆H₄Cl]⁺ |

| 57 | Medium | [CH₃NCO]⁺ |

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are provided below. These protocols are standardized for common laboratory instrumentation.

Synthesis of this compound

A mixture of 4-chloroaniline and an excess of methyl chloroformate is stirred in a suitable solvent, such as dichloromethane, in the presence of a base, like triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. The reaction is typically carried out at room temperature. After the reaction is complete, the mixture is washed with water, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent like ethanol.[2]

¹H and ¹³C NMR Spectroscopy

A sample of this compound (5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The spectrum is acquired on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, the spectral width is typically set from 0 to 10 ppm, and for ¹³C NMR, from 0 to 200 ppm. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum of solid this compound can be obtained using the KBr pellet method. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

Mass Spectrometry (MS)

Mass spectra are typically acquired using an electron ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) mass analyzer. A small amount of the sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC). For EI, an electron beam with an energy of 70 eV is used to ionize the sample. The resulting ions are then accelerated into the mass analyzer, and their mass-to-charge ratio (m/z) is detected. A characteristic fragmentation pattern for N-methyl carbamates involves the neutral loss of methyl isocyanate (CH₃NCO, 57 Da).[3]

Workflow and Characterization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

References

An In-depth Technical Guide on Methyl N-(4-chlorophenyl)carbamate Derivatives and their Structure-Activity Relationship

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of methyl N-(4-chlorophenyl)carbamate derivatives, focusing on their role as cholinesterase inhibitors. This document details the synthesis, biological evaluation, and mechanistic insights crucial for the development of novel therapeutic agents.

Introduction: The Therapeutic Potential of N-Aryl Carbamates

This compound belongs to the broader class of N-aryl carbamates, which are of significant interest in medicinal chemistry.[1][2] The carbamate functional group is a key structural motif in numerous approved drugs and is often employed as a stable surrogate for peptide bonds.[1] A primary therapeutic application of this class of compounds is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[3][4][5] Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the synaptic cleft, a key strategy in the symptomatic treatment of Alzheimer's disease.[6][7] The parent compound, this compound, serves as a foundational scaffold for the design of more potent and selective cholinesterase inhibitors.[8]

Mechanism of Action: Cholinesterase Inhibition

The primary mechanism of action for this compound and its derivatives is the inhibition of acetylcholinesterase and butyrylcholinesterase.[3][4][5] This inhibition is a pseudo-irreversible process involving the carbamoylation of a serine residue within the active site of the enzyme. The process can be broken down into two main steps:

-

Formation of a Reversible Michaelis-Menten Complex: The carbamate inhibitor first binds non-covalently to the active site of the cholinesterase.

-

Carbamoylation of the Active Site: The hydroxyl group of the catalytic serine residue attacks the carbonyl carbon of the carbamate, leading to the formation of a carbamoylated enzyme and the release of the phenol leaving group. This carbamoylated enzyme is temporarily inactive.

-

Spontaneous Reactivation (Decarbamoylation): The carbamoyl-enzyme conjugate undergoes slow hydrolysis, regenerating the active enzyme. The rate of this decarbamoylation is significantly slower than the deacetylation that occurs with the natural substrate, acetylcholine, leading to a prolonged inhibition of the enzyme.

References

- 1. Novel Benzene-Based Carbamates for AChE/BChE Inhibition: Synthesis and Ligand/Structure-Oriented SAR Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proline-Based Carbamates as Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Acetylcholinesterase inhibitors: synthesis and structure-activity relationships of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibiting Acetylcholinesterase to Activate Pleiotropic Prodrugs with Therapeutic Interest in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | 940-36-3 | Benchchem [benchchem.com]

Technical Guide: Crystallographic Data of Methyl N-(4-chlorophenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystallographic data and experimental protocols for methyl N-(4-chlorophenyl)carbamate. The information is presented in a structured format to facilitate easy reference and comparison for research and drug development purposes.

Crystal Structure and Properties

This compound (C₈H₈ClNO₂) is a compound of interest in various chemical and pharmaceutical research fields.[1] Its crystal structure reveals a monoclinic system.[2][3] In the crystalline form, molecules are linked by N—H⋯O hydrogen bonds, forming chains that propagate in the b-axis direction.[2][3] The dihedral angle between the chlorobenzene ring and the side chain is 8.79 (11)°.[2][3]

Crystallographic Data

The crystallographic data for this compound has been determined by X-ray diffraction and is summarized in the tables below.[2][3]

Table 1: Crystal Data and Structure Refinement [2][3]

| Parameter | Value |

| Empirical Formula | C₈H₈ClNO₂ |

| Formula Weight | 185.60 |

| Temperature | 293 K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 11.126 (2) Å |

| b | 9.833 (2) Å |

| c | 8.0076 (16) Å |

| α | 90° |

| β | 99.34 (3)° |

| γ | 90° |

| Volume | 864.5 (3) ų |

| Z | 4 |

| Calculated Density | 1.426 Mg/m³ |

| Absorption Coefficient | 0.40 mm⁻¹ |

| F(000) | 384 |

| Crystal Size | 0.23 × 0.20 × 0.18 mm |

| Data Collection | |

| Theta range for data collection | 3.0 to 27.2° |

| Reflections collected | 8281 |

| Independent reflections | 1987 |

| R(int) | 0.036 |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1987 / 0 / 109 |

| Goodness-of-fit on F² | 1.06 |

| Final R indices [I>2sigma(I)] | R₁ = 0.041 |

| R indices (all data) | wR₂ = 0.159 |

| Largest diff. peak and hole | 0.18 and -0.26 e.Å⁻³ |

Table 2: Hydrogen Bond Geometry (Å, °) [1][2][3]

| D—H···A | D—H | H···A | D···A | D—H···A |

| N1—H1A···O2i | 0.86 | 2.22 | 3.069 (2) | 168 |

Experimental Protocols

3.1. Synthesis of this compound [2][3]

A mixture of methanol (0.06 mol) and (4-chlorophenyl)carbamic chloride (0.06 mol) was stirred in refluxing ethanol (15 ml) for 4 hours. This process afforded the title compound with a yield of 83% (0.05 mol).

Colorless, block-shaped crystals of the title compound were obtained by recrystallization from ethanol at room temperature.

3.3. X-ray Data Collection and Structure Refinement [2][3]

Data collection was performed on a Bruker SMART CCD diffractometer. The structure was solved using SHELXS97 and refined with SHELXL97. Molecular graphics were generated using SHELXTL. Hydrogen atoms were positioned geometrically and treated as riding on their parent atoms.

Visualized Experimental Workflow

The following diagram illustrates the workflow for the crystallographic analysis of this compound.

Caption: Workflow for crystallographic analysis.

References

Methodological & Application

Application Notes and Protocols: Methyl N-(4-chlorophenyl)carbamate as a Cholinesterase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl N-(4-chlorophenyl)carbamate is a compound belonging to the carbamate class of molecules, which are recognized for their activity as cholinesterase inhibitors. These inhibitors function by blocking the action of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine. The inhibition of these enzymes leads to an increased concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism of action is of significant interest in the development of therapeutic agents for neurodegenerative diseases such as Alzheimer's disease, as well as in the field of toxicology and pesticide research.

These application notes provide an overview of the inhibitory activity of carbamates, with a focus on providing protocols for assessing the inhibitory potential of this compound against cholinesterases.

Data Presentation: Cholinesterase Inhibition by Carbamate Derivatives

| Compound | Target Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | Acetylcholinesterase (AChE) | 38.98 | Rivastigmine | >100 |

| 2-(phenylcarbamoyl)phenyl diphenylcarbamate | Butyrylcholinesterase (BChE) | 1.60 | Galantamine | >100 |

| Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl) (methyl)carbamate | Acetylcholinesterase (AChE) | Corresponds well with Galanthamine | Galantamine | Not specified |

| Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl) (methyl)carbamate | Butyrylcholinesterase (BChE) | Corresponds well with Galanthamine | Galantamine | Not specified |

Note: The data presented above is for structurally related compounds and should be used for illustrative purposes only. Experimental determination of the IC50 value for this compound is required for accurate assessment of its inhibitory potency.

Experimental Protocols

Determination of Cholinesterase Inhibition using Ellman's Method

This protocol describes the determination of the in vitro inhibitory activity of this compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) using a 96-well plate spectrophotometric method based on the Ellman's reaction.

Principle: The activity of cholinesterase is measured by monitoring the increase in absorbance at 412 nm. The enzyme hydrolyzes the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoic acid (TNB), which is a yellow-colored anion with a maximum absorbance at 412 nm. The presence of a cholinesterase inhibitor will reduce the rate of this colorimetric reaction.

Materials and Reagents:

-

Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)

-

Butyrylcholinesterase (BChE) from equine serum

-

Acetylthiocholine iodide (ATCI)

-

Butyrylthiocholine iodide (BTCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

This compound (test compound)

-

Donepezil or Galantamine (positive control)

-

Phosphate buffered saline (PBS), pH 8.0

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound, this compound, in DMSO. Create a series of dilutions in PBS to achieve the desired final concentrations for the assay.

-

Prepare stock solutions of the positive control (e.g., Donepezil) in a similar manner.

-

Prepare a 15 mM stock solution of ATCI and a 15 mM stock solution of BTCI in deionized water.

-

Prepare a 3 mM stock solution of DTNB in PBS.

-

Prepare a working solution of AChE (e.g., 0.2 U/mL) and BChE (e.g., 0.2 U/mL) in PBS. The optimal enzyme concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

-

-

Assay Protocol (final volume of 200 µL per well):

-

To each well of a 96-well plate, add the following in the specified order:

-

140 µL of 0.1 M PBS (pH 8.0)

-

20 µL of the test compound solution at various concentrations (or vehicle for control wells).

-

20 µL of the enzyme solution (AChE or BChE).

-

-

Mix gently and incubate the plate at 37°C for 15 minutes.

-

Following the pre-incubation, add 10 µL of 3 mM DTNB to each well.

-

Initiate the reaction by adding 10 µL of the appropriate substrate (15 mM ATCI for AChE or 15 mM BTCI for BChE).

-

Immediately measure the absorbance at 412 nm using a microplate reader. Continue to record the absorbance every minute for a total of 10-15 minutes.

-

-

Controls:

-

Negative Control: Contains all reagents except the inhibitor (substitute with vehicle). This represents 100% enzyme activity.

-

Positive Control: Contains all reagents, with a known inhibitor (e.g., Donepezil) instead of the test compound.

-

Blank: Contains all reagents except the enzyme to account for non-enzymatic hydrolysis of the substrate.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the change in absorbance per unit time (ΔAbs/min).

-

Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100 Where:

-

V_control is the reaction rate of the negative control.

-

V_inhibitor is the reaction rate in the presence of the test compound.

-

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by non-linear regression analysis of the dose-response curve.

-

Visualizations

Signaling Pathway of Cholinesterase Inhibition

Caption: Mechanism of cholinesterase inhibition by this compound.

Experimental Workflow for Cholinesterase Inhibition Assay

Caption: Workflow for determining cholinesterase inhibition using the Ellman's method.

Application Note: Purification of Methyl N-(4-chlorophenyl)carbamate by Recrystallization

Abstract

This application note provides a detailed protocol for the purification of methyl N-(4-chlorophenyl)carbamate via recrystallization. This method is crucial for removing impurities often present after synthesis, such as unreacted starting materials or by-products. The described protocol utilizes ethanol as the recrystallization solvent, yielding a product with high purity suitable for use in research, particularly in studies related to its activity as an acetylcholinesterase inhibitor. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

This compound is a compound of interest in medicinal chemistry and pharmacology, primarily investigated as an inhibitor of acetylcholinesterase (AChE), a key enzyme in neurotransmission.[1] The synthesis of this carbamate can result in various impurities, including isomeric and di-substituted carbamates, which can interfere with analytical and biological assays.[1] Therefore, an effective purification method is essential to obtain a high-purity compound. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This protocol details the recrystallization of this compound from ethanol, a method that has been demonstrated to yield colorless crystalline blocks of the pure compound.[2]

Experimental Protocol

This section outlines the step-by-step procedure for the purification of this compound by recrystallization.

Materials:

-

Crude this compound

-

Ethanol (95% or absolute)

-

Erlenmeyer flasks

-

Hot plate with magnetic stirring capability

-

Magnetic stir bar

-

Buchner funnel and flask

-

Filter paper

-

Ice bath

-

Spatula

-

Drying oven or vacuum desiccator

Procedure:

-

Dissolution: Place the crude this compound into an Erlenmeyer flask of an appropriate size. Add a magnetic stir bar. To this, add a minimal amount of ethanol and begin heating the mixture gently on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved. Avoid adding an excessive amount of solvent to ensure a good yield upon cooling.

-

Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed rapidly to prevent premature crystallization.

-

Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the mouth of the flask with a watch glass will prevent solvent evaporation and contamination. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath to maximize the precipitation of the purified compound.

-

Isolation of Crystals: Collect the recrystallized this compound by vacuum filtration using a Buchner funnel and filter paper. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

-

Drying: Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass. Dry the crystals in a drying oven at a temperature below the compound's melting point or in a vacuum desiccator until a constant weight is achieved.

Data Presentation

The following table summarizes the expected quantitative data from the recrystallization process.

| Parameter | Value |

| Initial Mass of Crude Sample | [e.g., 5.00 g] |

| Volume of Ethanol Used | [e.g., 25 mL] |

| Final Mass of Purified Product | [e.g., 4.25 g] |

| Percent Yield | [e.g., 85%] |

| Melting Point of Crude Sample | [e.g., 112-115 °C] |

| Melting Point of Purified Sample | [e.g., 116-118 °C] |

| Appearance | Colorless crystalline blocks |

Experimental Workflow

Caption: Workflow for the purification of this compound.

Safety Precautions

-

This compound is harmful if swallowed, in contact with skin, or if inhaled.[3]

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

-

Perform the experiment in a well-ventilated fume hood.

-

Ethanol is flammable; avoid open flames and use a hot plate for heating.

Conclusion

This protocol provides a reliable method for the purification of this compound using recrystallization from ethanol. Following this procedure will yield a high-purity product suitable for subsequent chemical and biological investigations. The provided workflow and data table serve as useful guides for researchers performing this purification.

References

Application Note: High-Throughput Analysis of N-Methyl Carbamates in Complex Matrices using HPLC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative determination of N-methyl carbamate pesticides in various complex matrices, including fruits, vegetables, and environmental samples. The described protocol utilizes High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), a powerful analytical technique renowned for its selectivity and sensitivity.[1][2] This method is crucial for ensuring food safety and monitoring environmental contamination due to the widespread agricultural use and potential toxicity of N-methyl carbamates.[1] The protocol outlined below provides a comprehensive guide, from sample preparation to data analysis, enabling researchers to achieve reliable and reproducible results.

Introduction

N-methyl carbamates are a class of pesticides extensively used in agriculture to protect crops from insect damage.[1] However, their persistence in the environment and potential adverse health effects in humans, including neurotoxicity, necessitate stringent monitoring of their residue levels in food and environmental samples.[1] Traditional methods for carbamate analysis often involve post-column derivatization with fluorescence detection, which can be complex and less specific than mass spectrometry.[1][3] The advent of HPLC-MS/MS has revolutionized the analysis of these compounds by providing high sensitivity and specificity, allowing for direct detection without the need for derivatization.[1][2] This application note presents a streamlined workflow for the efficient extraction and quantification of multiple N-methyl carbamates.

Experimental Workflow

The overall experimental workflow for the analysis of N-methyl carbamates by HPLC-MS/MS is depicted below.

Caption: A schematic of the HPLC-MS/MS workflow.

Protocols

Sample Preparation (QuEChERS Method)

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[1][3]

Materials:

-

Homogenized sample (e.g., fruit, vegetable)

-

Acetonitrile (ACN) with 1% acetic acid

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium acetate (NaOAc)

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Graphitized carbon black (GCB) (for pigmented samples)

-

50 mL centrifuge tubes

-

15 mL centrifuge tubes

Procedure:

-

Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.[3]

-

Add 15 mL of 1% acetic acid in acetonitrile.[3]

-

Add 6 g of anhydrous MgSO₄ and 1.5 g of NaOAc.[3]

-

Cap the tube and vortex vigorously for 1 minute.

-

Centrifuge at ≥4000 rpm for 5 minutes.[1]

-

Transfer the supernatant (acetonitrile layer) to a 15 mL d-SPE tube containing MgSO₄, PSA, and C18 (and GCB if necessary for cleanup of colored extracts).[3]

-

Vortex for 1 minute and then centrifuge at ≥4000 rpm for 5 minutes.

-

Take an aliquot of the cleaned extract, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in an appropriate volume of the initial mobile phase for HPLC-MS/MS analysis.[4]

HPLC-MS/MS Analysis

Instrumentation:

-

A high-performance liquid chromatography system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

HPLC Conditions:

-

Column: A C18 reversed-phase column is commonly used (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

-

Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.

-

Gradient Elution: A typical gradient starts with a low percentage of organic phase, which is gradually increased to elute the analytes of interest.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

Column Temperature: 40 °C.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally used for N-methyl carbamates.

-

Scan Type: Multiple Reaction Monitoring (MRM) is employed for quantification due to its high selectivity and sensitivity.[1]

-

Ion Source Parameters: Optimized for the specific instrument and compounds, including capillary voltage, source temperature, and gas flows.

-

MRM Transitions: For each target carbamate, at least two MRM transitions (a quantifier and a qualifier ion) should be monitored to ensure accurate identification and quantification.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of selected N-methyl carbamates using HPLC-MS/MS. The values presented are indicative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.

| Analyte | Linearity (r²) | Recovery (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |

| Aldicarb | >0.99 | 70.9 - 119 | 0.05 - 2.0 | 0.2 - 5.0 | [4] |

| Carbofuran | >0.99 | 70.9 - 119 | 0.05 - 2.0 | 0.2 - 5.0 | [4] |

| Methomyl | >0.99 | 88.1 - 118.4 | 0.2 - 2.0 | 0.5 - 5.0 | [2] |

| Oxamyl | >0.99 | 88.1 - 118.4 | 0.2 - 2.0 | 0.5 - 5.0 | [2] |

| Carbaryl | >0.99 | 70.9 - 119 | 0.05 - 2.0 | 0.2 - 5.0 | [4] |

| Propoxur | >0.99 | 88.1 - 118.4 | 0.2 - 2.0 | 0.5 - 5.0 | [2] |

Signaling Pathway and Logical Relationships

The logical flow of the analytical method, emphasizing the transition from a complex sample to a quantitative result, is illustrated in the diagram below.

Caption: Logical flow from sample to result.

Conclusion

The HPLC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the determination of N-methyl carbamate residues in complex matrices. The use of the QuEChERS sample preparation protocol simplifies the extraction process, while the selectivity of tandem mass spectrometry minimizes matrix effects and ensures accurate quantification. This method is well-suited for routine monitoring in food safety and environmental laboratories, as well as for research applications in toxicology and drug development.

References

- 1. ingenieria-analitica.com [ingenieria-analitica.com]

- 2. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pickeringlabs.com [pickeringlabs.com]

- 4. hpst.cz [hpst.cz]

Application Notes and Protocols for the Enzymatic Assay of Methyl N-(4-chlorophenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the enzymatic assay of methyl N-(4-chlorophenyl)carbamate, a compound of interest in drug development and environmental science. Carbamates are a class of organic compounds, many of which are known to be hydrolyzed by esterase enzymes. The protocols outlined below describe two common methods for determining the activity of enzymes that catalyze the hydrolysis of this compound: a direct method using High-Performance Liquid Chromatography (HPLC) to quantify the product, 4-chloroaniline, and an indirect, high-throughput spectrophotometric method. These assays are essential for characterizing enzyme kinetics, screening for inhibitors, and assessing the metabolic stability of carbamate-containing compounds.

Introduction

This compound is a carbamate derivative whose biological activity and environmental fate are of significant interest. A key metabolic pathway for carbamates is enzymatic hydrolysis, primarily mediated by carboxylesterases (EC 3.1.1.1)[1]. This reaction cleaves the carbamate bond, yielding an alcohol and a substituted carbamic acid, which can then decompose. In the case of this compound, hydrolysis results in the formation of methanol and 4-chlorophenylcarbamic acid, which is unstable and decarboxylates to 4-chloroaniline.

The development of robust enzymatic assays is crucial for studying the enzymes that metabolize this compound. Such assays are instrumental in determining key kinetic parameters (Kₘ, Vₘₐₓ), evaluating the inhibitory potential of other molecules, and understanding the compound's overall metabolic profile. This application note details two reliable methods for these purposes.

Principle of the Assay

The enzymatic assay for this compound is based on the hydrolysis of the carbamate ester bond by a suitable esterase. The reaction proceeds as follows:

This compound + H₂O → 4-Chloroaniline + Methanol + CO₂

The rate of the reaction can be determined by monitoring the formation of one of the products, 4-chloroaniline, over time. This can be achieved directly by chromatographic separation and quantification using HPLC, or indirectly through a coupled enzymatic reaction or by using a chromogenic substrate analog in a competitive assay format. For the purposes of these protocols, we will focus on the direct HPLC method and a common indirect spectrophotometric method.

Materials and Reagents

-

This compound (Substrate)

-

4-Chloroaniline (Standard)

-

Esterase enzyme (e.g., Porcine Liver Esterase, or a purified recombinant carboxylesterase)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Phosphoric acid or Formic acid (for mobile phase adjustment)

-

p-Nitrophenyl acetate (pNPA) (for spectrophotometric assay)

-

Tris-HCl buffer (50 mM, pH 8.0) for spectrophotometric assay

-

96-well microplates (UV-transparent for HPLC sample collection, clear for colorimetric assay)

-

HPLC system with UV detector

-

Spectrophotometer (plate reader compatible)

Experimental Protocols

Protocol 1: HPLC-Based Assay for 4-Chloroaniline Detection

This method allows for the direct and sensitive quantification of the 4-chloroaniline produced during the enzymatic reaction.

1. Preparation of Reagents:

-

Enzyme Stock Solution: Prepare a 1 mg/mL stock solution of the esterase in 50 mM Tris-HCl, pH 7.4. Store on ice.

-

Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in a minimal amount of DMSO or acetonitrile, then dilute to the final concentration with 50 mM Tris-HCl, pH 7.4.

-

4-Chloroaniline Standard Curve: Prepare a series of standards of 4-chloroaniline in the reaction buffer (e.g., 0, 1, 5, 10, 25, 50, 100 µM).

-

Mobile Phase: A common mobile phase for 4-chloroaniline detection is a mixture of acetonitrile and water (e.g., 70:30 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to adjust the pH to around 3.0[2][3].

2. Enzymatic Reaction:

-

Set up the reaction mixture in a microcentrifuge tube or a 96-well plate. For a 200 µL total reaction volume:

-

170 µL of 50 mM Tris-HCl, pH 7.4

-

10 µL of enzyme solution (diluted from stock to achieve a desired final concentration)

-

Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.

-

-

Initiate the reaction by adding 20 µL of the substrate solution (to achieve a final concentration in the desired range, e.g., 100 µM).

-

Incubate the reaction at 37°C for a set period (e.g., 10, 20, 30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

Stop the reaction by adding an equal volume (200 µL) of cold acetonitrile. This will precipitate the enzyme and halt the reaction.

-

Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to an HPLC vial for analysis.